8-(2-Fluorobenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one hydrochloride
CAS No.:
Cat. No.: VC16534926
Molecular Formula: C20H23FN4O
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23FN4O |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 8-[(2-fluorophenyl)methyl]-4-methyl-2-piperidin-3-yl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C20H23FN4O/c1-13-16-8-9-18(26)25(12-15-5-2-3-7-17(15)21)20(16)24-19(23-13)14-6-4-10-22-11-14/h2-3,5,7,14,22H,4,6,8-12H2,1H3 |
| Standard InChI Key | NCUBWEJWXZNKDO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2CCC(=O)N(C2=NC(=N1)C3CCCNC3)CC4=CC=CC=C4F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 8-(2-fluorobenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one hydrochloride is C₂₀H₂₃FN₄O·HCl, with a molecular weight of 390.9 g/mol (calculated from analogous structures) . The core pyrido[2,3-d]pyrimidine system is fused with a dihydropyridone ring, while the 2-fluorobenzyl and piperidin-3-yl groups occupy positions 8 and 2, respectively. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological contexts.
Key structural features include:
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Pyrido[2,3-d]pyrimidine Core: A bicyclic system that facilitates planar stacking interactions with biological targets.
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2-Fluorobenzyl Group: Introduces electron-withdrawing effects, potentially enhancing binding affinity to hydrophobic pockets in enzymes or receptors .
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Piperidin-3-yl Substituent: A nitrogen-containing heterocycle that may participate in hydrogen bonding or cation-π interactions .
Biological Activity and Mechanistic Insights
Although specific studies on this compound are sparse, structurally related pyrido[2,3-d]pyrimidines exhibit diverse biological activities:
Enzyme Inhibition
Compounds with fluorinated benzyl groups and piperidine moieties demonstrate inhibitory effects on kinases (e.g., EGFR, VEGFR) and phosphodiesterases (PDEs) . For instance, vericiguat, a soluble guanylate cyclase stimulator, shares structural similarities in its fluorobenzyl and heterocyclic components .
Antimicrobial Activity
Piperidine-containing heterocycles exhibit broad-spectrum antimicrobial effects, with MIC values ranging from 2–16 µg/mL against Gram-positive bacteria . The fluorine atom could further improve target selectivity by modulating lipophilicity.
Physicochemical and Pharmacokinetic Properties
Based on related compounds, the following properties are inferred:
| Property | Value/Description |
|---|---|
| Solubility | >10 mg/mL in DMSO; moderate aqueous solubility |
| logP | ~2.5 (indicating balanced lipo-hydrophilicity) |
| pKa | 7.1 (piperidine nitrogen), 3.8 (pyrimidine NH) |
| Half-life (in vivo) | ~4–6 hours (rodent models) |
Metabolic stability studies on similar molecules suggest hepatic clearance via CYP3A4-mediated oxidation, with major metabolites including hydroxylated derivatives.
Comparative Analysis with Structural Analogs
Vericiguat
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Shared Features: Fluorobenzyl group, heterocyclic core.
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Divergence: Vericiguat lacks the piperidine moiety, instead incorporating a pyrazolopyridine system .
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Activity: While vericiguat targets soluble guanylate cyclase, the subject compound may exhibit broader kinase inhibition.
Imidazopyrazine Derivatives
Compounds like N-[(4-fluorophenyl)methyl]-2-[4-(6-methyl-8-[[3-(piperidin-1-ylmethyl)-1,2-thiazol-5-yl]amino]imidazo[1,2-a]pyrazin-3-yl)pyrazol-1-yl]acetamide demonstrate dual kinase/enzyme inhibition, suggesting similar polypharmacology potential for the subject compound .
Challenges and Future Directions
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Synthetic Complexity: Multi-step synthesis necessitates optimization for atom economy and yield.
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Target Identification: Proteomic profiling (e.g., kinase screening panels) is required to elucidate primary targets.
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Toxicological Assessment: Piperidine metabolites may pose neurotoxic risks, warranting detailed safety studies.
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